JNJ-64619178 (JNJ-64619178) is a potent, selective, small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). [, , , ] PRMT5 is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA splicing, and DNA repair. [, ] JNJ-64619178 acts by binding to the S-adenosylmethionine (SAM) binding pocket of PRMT5, thereby inhibiting its enzymatic activity. [, ] This inhibition leads to a decrease in symmetric dimethylarginine (SDMA) levels, disrupting downstream cellular processes. [, ]
Mechanism of Action
JNJ-64619178 functions through a pseudo-irreversible mechanism of action, binding simultaneously to both the SAM and protein substrate-binding pockets of the PRMT5/MEP50 complex. [, ] This binding effectively blocks the enzyme's catalytic activity, leading to a reduction in the symmetric dimethylation of target proteins, including SMD1/3 proteins, which are vital components of the spliceosome. [, ] By disrupting the normal function of the spliceosome, JNJ-64619178 induces a splicing burden within the cell, ultimately impacting gene expression and cellular processes like proliferation and survival. [, ]
Applications
Lung Cancer: Demonstrated potent in vitro and in vivo activity against small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) models, inducing tumor growth inhibition and regression. [, ] It has also shown promise in combination with radiation therapy, enhancing radiosensitivity and suppressing neuroendocrine differentiation in prostate cancer cells. []
Hematologic Malignancies: Exhibited potent anti-proliferative activity in acute myeloid leukemia (AML) and non-Hodgkin lymphoma models, showing efficacy in both in vitro and in vivo settings. [, ] Preclinical studies also highlighted its potential in treating myelodysplastic syndromes (MDS), specifically in patients with splicing factor gene mutations. []
Solid Tumors: Showed preliminary evidence of antitumor activity in adenoid cystic carcinoma (ACC) and other solid tumor types. [] It has also been investigated in glioblastoma, demonstrating potent inhibition of proliferation and viability in both normoxic and hypoxic conditions. [, ]
Clear Cell Sarcoma: Preclinical studies identified JNJ-64619178 as a potential therapeutic agent for clear cell sarcoma, showing potent and efficacious inhibition of tumor cell growth in vitro and in vivo. [, ]
Clostridioides difficile Infection: Research suggests potential for repurposing JNJ-64619178 as an inhibitor of the C. difficile-specific DNA adenine methyltransferase (CamA), potentially serving as a therapeutic antivirulence agent. []
Future Directions
Biomarker Development: Identification of predictive biomarkers for response to JNJ-64619178 treatment, such as splicing factor mutations, could help personalize therapy and improve clinical outcomes. [, ]
Combination Therapies: Exploring the synergistic potential of JNJ-64619178 in combination with other therapies, such as chemotherapy, immunotherapy, or targeted agents, could further enhance its efficacy. [, ]
Clinical Trials: Continued clinical evaluation of JNJ-64619178 in various cancer types, including lung cancer, hematologic malignancies, and solid tumors, will further elucidate its therapeutic potential and inform optimal dosing strategies. [, , , ]
Related Compounds
JNJ-64619178 is a potent, selective, and orally bioavailable protein arginine methyltransferase 5 (PRMT5) inhibitor. [, , , , , ] It exhibits a pseudo-irreversible mode of action by binding to both the S-adenosyl methionine (SAM) and protein substrate-binding pockets of the PRMT5/MEP50 complex. [, ] Studies have shown its antitumor activity in various cancer models, including lung cancer, hematological malignancies, and adenoid cystic carcinoma. [, , , , , ]
GSK3326595
Compound Description: GSK3326595 is a potent and selective small-molecule inhibitor of PRMT5. [, , ] Similar to JNJ-64619178, it has been investigated in clinical trials for various cancers. [, ]
EPZ015938
Compound Description: EPZ015938 is another PRMT5 inhibitor, structurally distinct from JNJ-64619178. [] It has demonstrated efficacy in preclinical studies.
Relevance: While both target PRMT5, the distinct structures of EPZ015938 and JNJ-64619178 might lead to differences in their binding affinities, selectivity profiles, and pharmacological properties. []
MRTX1719
Compound Description: MRTX1719 is an MTA-cooperative PRMT5 inhibitor. [] This mechanism allows it to selectively target tumors with MTAP deletion, which leads to MTA accumulation and enhances MRTX1719's inhibitory activity. []
Relevance: Unlike JNJ-64619178, MRTX1719 exploits the MTAP deletion status for selective targeting of cancer cells. [] This suggests a distinct binding mode compared to JNJ-64619178, potentially offering an improved safety profile by sparing MTAP-proficient cells.
SGC0946
Compound Description: SGC0946 is a SAM-competitive inhibitor originally developed to target DOT1L, a histone methyltransferase. [] It has shown inhibitory activity against CamA, a C. difficile-specific DNA adenine methyltransferase. []
Relevance: Although SGC0946 inhibits a different methyltransferase, its ability to inhibit CamA, another SAM-dependent enzyme, suggests potential cross-reactivity with PRMT5, similar to JNJ-64619178, which also targets the SAM-binding pocket. []
SGC8158
Compound Description: SGC8158 is a SAM-competitive inhibitor designed to target PRMT7. [] It has demonstrated inhibitory activity against CamA in vitro. []
Relevance: Like JNJ-64619178, SGC8158 targets the SAM-binding site of a protein arginine methyltransferase. [] This structural similarity might translate to overlapping activity profiles and potential cross-reactivity.
PH020-803
Compound Description: PH020-803 is an MTA-cooperative and brain-penetrable PRMT5 inhibitor. [] It exhibits selective cytotoxicity towards MTAP-deleted tumor cells, sparing MTAP-proficient cells and minimizing hematological toxicity. []
Relevance: Compared to JNJ-64619178, PH020-803 showcases an improved safety profile due to its MTA-cooperative mechanism. [] Additionally, its brain-penetrating ability suggests potential applications in treating brain tumors, which may differ from JNJ-64619178. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Imagabalin hydrochloride is a ligand of the voltage-dependent calcium channel (VDCC). It targets the α2δ subunit, showing some selectivity for the α2δ1 subunit over α2δ2.
Imarikiren, also known as TAK-272, is a potent, selective and orally active direct renin inhibitor for the treatment of diabetic nephropathies. TAK-272 showed potent inhibitory activity against human renin (IC50 = 2.1 nM) in hPRA assay and excellent selectivity against other aspartic proteases, such as pepsin (IC50 > 10 μM) and cathepsin D (IC50 > 10 μM). TAK-272 exhibited a dramatically improved PK profile in rats (F = 25.2%). TAK-272 (3 and 10 mg/kg, p.o.) exhibited potent and long-lasting antihypertensive efficacy in a dose-dependent manner. TAK-272 HCl is currently undergoing human clinical trials.
Imazapyr is an analytical standard used for proteomics research. Imazapyr is a broad spectrum non-selective herbicide, belonging to the family of imidazolinones, which can find applications in weed control management in cereals and sugar beet. Its mode of action involves the inhibition of the synthesis of branched-chain amino acids in plants. 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid is a pyridinemonocarboxylic acid that is nicotinic acid which is substituted at position 2 by a 4,5-dihydro-imidazol-2-yl group, which in turn is substituted at positions 4, 4, and 5 by isopropyl, ethyl, and oxo groups, respectively. It is a member of pyridines, a member of imidazolines, an imidazolone and a pyridinemonocarboxylic acid.
Imazamox is an imidazolinone herbicide which acts by inhibiting acetohydroxyacid synthase activity. 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-(methoxymethyl)nicotinic acid is a pyridinemonocarboxylic acid that is nicotinic acid which is substituted substituted at position 5 by a methoxymethyl group and at position 2 by a 4,5-dihydro-1H-imidazol-2-yl group, that in turn is substituted by isopropyl, methyl, and oxo groups at positions 4, 4, and 5, respectively. It is a pyridinemonocarboxylic acid, an ether, an imidazolone and a member of imidazolines.
Imatinib is an inhibitor of multiple tyrosine kinases. Imatinib is an antineoplastic agent that inhibits the Bcr-Abl fusion protein tyrosine kinase, an abnormal enzyme produced by chronic myeloid leukemia cells that contain the Philadelphia chromosome. Imatinib also inhibits the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF)/c-kit; the SCF/c-kit receptor tyrosine kinase is activated in gastrointestinal stromal tumor (GIST). This agent inhibits proliferation and induces apoptosis in cells that overexpress these oncoproteins. Imatinib is specific tyrosine kinase receptor inhibitor that is used in the therapy of Philadelphia chromosome-positive chronic myelogenous leukemia and gastrointestinal stromal tumors, both of which are marked by an abnormal, constitutively expressed tyrosine kinase that causes unregulated cell growth. Imatinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury which can be severe and sometimes fatal. Imatinib, also known as sti 571 or gleevec, belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. They have the general structure RNC(=O)R', where R, R'= benzene. Imatinib is a drug which is used for the treatment of philadelphia chromosome positive chronic myeloid leukemia (ph+ cml), ph+ acute lymphoblastic leukaemia, myelodysplastic/myeloproliferative diseases, aggressive systemic mastocytosis, hypereosinophilic syndrome and/or chronic eosinophilic leukemia (cel), dermatofibrosarcoma protuberans, and malignant gastrointestinal stromal tumors (gist). Imatinib exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Imatinib has been detected in multiple biofluids, such as urine and blood. Within the cell, imatinib is primarily located in the cytoplasm and membrane (predicted from logP). In humans, imatinib is involved in the imatinib inhibition OF BCR-abl pathway.